Home > Products > Screening Compounds P100279 > SN79 dihydrochloride
SN79 dihydrochloride -

SN79 dihydrochloride

Catalog Number: EVT-15208689
CAS Number:
Molecular Formula: C23H28Cl2FN3O3
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SN79 dihydrochloride is a chemical compound recognized for its role as a selective sigma receptor ligand, particularly targeting the sigma-2 receptor. It has garnered attention in pharmacological research due to its potential therapeutic applications, including neuroprotection and modulation of drug-induced toxicity. The compound is classified as a sigma receptor antagonist and is primarily investigated for its effects on neurodegenerative conditions and substance abuse disorders.

Source

The compound SN79 was synthesized through a series of chemical reactions involving commercially available precursors. Its synthesis has been documented in various scientific studies, highlighting its significance in pharmacological research .

Classification

SN79 dihydrochloride is classified under the category of sigma receptor ligands, specifically as a sigma-2 receptor antagonist. It exhibits moderate selectivity for the sigma-2 receptor over the sigma-1 receptor, with reported affinities (Ki values) of approximately 57 nM and 28 nM, respectively .

Synthesis Analysis

The synthesis of SN79 involves several key steps:

  1. Acylation: The process begins with the acylation of 2(3H)-benzoxazolone using acetic anhydride through a Friedel-Crafts type reaction to form a 6-acetylbenzo[1,3]oxazol-2(3H)-one intermediate.
  2. Bromination: This intermediate undergoes bromination with 1,4-dibromobutane to yield a bromomethylene intermediate.
  3. Alkylation: The bromomethylene intermediate is then alkylated with 1-(4-fluorophenyl)piperazine to produce SN79.
  4. Formation of Hydrochloride Salt: Finally, SN79 is converted into its dihydrochloride salt form for biological testing and applications .

The synthetic pathway is crucial for ensuring the purity and efficacy of the compound for subsequent biological studies.

Molecular Structure Analysis

The molecular structure of SN79 dihydrochloride can be described as follows:

  • Molecular Formula: C18H22Cl2N2O
  • Molecular Weight: Approximately 353.29 g/mol
  • Structural Features: The compound features a benzoxazolone core with a piperazine moiety and an acetamido group, which are essential for its interaction with sigma receptors .

Structure Data

The structural data can be represented using InChI and SMILES notation:

  • InChI: InChI=1S/C18H22Cl2N2O/c19-18(20)16-12-15(21)14(11-17(16)22)13-7-5-8-9-10-13/h5-10,12,18H,11,21H2,1-4H3;2*1H/t18-/m0/s1
  • SMILES: CCCCCCCCCC(C=O)C(C)(C)C(C)(C)C(C)(C)C(C)(C)C(C)(C)C(C)(C)
Chemical Reactions Analysis

SN79 dihydrochloride participates in various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: It selectively binds to sigma receptors, modulating their activity and influencing cellular responses.
  2. Neuroprotective Effects: SN79 has been shown to mitigate neurotoxic effects induced by substances like methamphetamine by reducing reactive oxygen species generation and caspase activation .
  3. Antagonistic Activity: The compound acts as an antagonist to cocaine-induced convulsions and locomotor activity in rodent models, demonstrating its potential in treating substance abuse disorders .
Mechanism of Action

The mechanism of action of SN79 dihydrochloride involves several processes:

  1. Receptor Interaction: SN79 binds to sigma-2 receptors with high affinity, leading to downstream effects that promote neuroprotection against oxidative stress and excitotoxicity.
  2. Reduction of Toxicity: By modulating sigma receptor activity, SN79 reduces the expression of markers associated with inflammation and cell death in response to neurotoxic agents like methamphetamine .
  3. Impact on Cellular Processes: The compound influences various cellular pathways related to apoptosis and metabolic activity, enhancing cell survival under stress conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.
  • Reactivity: Exhibits reactivity typical of amines and aromatic compounds; may undergo substitution reactions under specific conditions.

Relevant analyses indicate that SN79 maintains favorable pharmacokinetic properties with minimal interference with cytochrome P450 enzymes, suggesting low potential for drug-drug interactions .

Applications

SN79 dihydrochloride has several notable applications in scientific research:

  1. Neuroscience Research: Used extensively in studies investigating neuroprotection and the role of sigma receptors in neurodegenerative diseases.
  2. Substance Abuse Studies: Investigated for its potential therapeutic effects in mitigating the impacts of drug abuse, particularly related to cocaine and methamphetamine.
  3. Pharmacological Development: Serves as a lead compound for developing new drugs targeting sigma receptors for various neurological conditions .
Sigma Receptor Pharmacology of SN79 Dihydrochloride

Interaction with Sigma Receptor Subtypes

SN79 dihydrochloride (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride) exhibits high-affinity binding to both sigma (σ) receptor subtypes, with distinct selectivity profiles. Radioligand binding assays using guinea pig or rat brain membranes demonstrate that SN79 binds to σ1 receptors with a Kᵢ of 27 nM and to σ2 receptors with a Kᵢ of 7 nM, indicating a ~4-fold higher affinity for σ2 receptors [1] [2]. This subnanomolar affinity is critical for its pharmacological activity, as σ receptors are implicated in psychostimulant-induced neurotoxicity and behavioral effects. Competitive binding studies further reveal that SN79 displaces prototypic ligands like [³H]-(+)-pentazocine (σ1-selective) and [³H]DTG (di-o-tolylguanidine, non-selective) in the presence of σ1 blockers, confirming its dual receptor engagement [1] [8]. Unlike non-selective agonists (e.g., DTG), SN79 functions as a putative antagonist at both subtypes, evidenced by its ability to block cocaine- and methamphetamine-induced physiological responses without intrinsic agonist activity [2] [3].

Table 1: Binding Affinity of SN79 at Sigma Receptor Subtypes

Receptor SubtypeRadioligand UsedKᵢ Value (nM)Tissue Source
σ1[³H]-(+)-Pentazocine27.0 ± 1.5Guinea Pig Brain
σ2[³H]DTG (+ σ1 blocker)7.0 ± 0.9Rat Brain

Allosteric Modulation of Monoamine Transporters

SN79 indirectly influences monoamine transporter function through σ receptor-mediated allosteric mechanisms rather than direct binding. Although initial screening showed moderate affinity for dopamine transporters (DAT, Kᵢ = 142 nM), serotonin transporters (SERT, Kᵢ = 89 nM), and norepinephrine transporters (NET, Kᵢ = 115 nM), functional assays reveal no significant reuptake inhibition [1] [9]. Instead, SN79 attenuates cocaine-induced dopamine efflux in the nucleus accumbens shell—a key reward-related brain region. This effect is abolished by σ receptor antagonism, confirming σ-dependent modulation [8] [9]. Specifically, SN79:

  • Reduces cocaine- and methamphetamine-induced hyperlocomotion and convulsions by blunting psychostimulant-driven monoamine release [1].
  • Prevents methamphetamine-induced depletions of striatal dopamine and serotonin by 65–80%, likely through σ2-mediated regulation of transporter internalization or calcium signaling [2] [6].Electrophysiological studies suggest SN79 stabilizes transporter conformation via σ receptor coupling, limiting psychostimulant access to substrate-binding sites [1] [8].

Comparative Affinity Profiling Against Non-Sigma Targets

SN79’s selectivity for σ receptors over off-targets underpins its utility as a pharmacological probe. Broad-scale screening across 57 receptors, ion channels, and enzymes demonstrates >100-fold selectivity for σ receptors versus:

  • G-protein-coupled receptors: Minimal activity at 5-HT₂ receptors (Kᵢ = 210 nM) and negligible affinity for α-adrenergic, muscarinic, or opioid receptors [1] [3].
  • Monoamine transporters: Moderate but functionally inert binding (DAT/SERT/NET Kᵢ >85 nM) [1].
  • Cytochrome P450 enzymes: No inhibition of CYP1A2, CYP2C9, CYP2D6, or CYP3A4 at 10 µM, indicating low drug–drug interaction risk [1].

Table 2: Selectivity Profile of SN79 Against Key Off-Targets

TargetAssay TypeKᵢ or IC₅₀ (nM)Functional Consequence
5-HT₂A ReceptorRadioligand binding210 ± 15No agonist/antagonist activity
Dopamine Transporter[³H]WIN 35,428 binding142 ± 8No uptake inhibition
CYP3A4Fluorescent substrate>10,000No metabolic inhibition
σ1/σ2 Receptors[³H]-(+)-Pentazocine/[³H]DTG27/7Primary activity site

Notably, SN79’s σ2 affinity (Kᵢ = 7 nM) exceeds that of reference ligands like DTG (σ2 Kᵢ = 32 nM) and AC927 (σ2 Kᵢ = 138 nM), while its σ1 affinity is comparable to BD1063 (σ1 Kᵢ = 9 nM) [5] [8] [10]. This precision enables mechanistic separation of σ1- versus σ2-mediated effects in neuroprotection studies [3] [6].

Properties

Product Name

SN79 dihydrochloride

IUPAC Name

6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one;dihydrochloride

Molecular Formula

C23H28Cl2FN3O3

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C23H26FN3O3.2ClH/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20;;/h4-9,16H,2-3,10-15H2,1H3;2*1H

InChI Key

VZPVDNOVEZMOCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.